3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted at position 3 with chlorine and at position 4 with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with a 2-chloro-4-fluorobenzoyl group. The structure combines halogenated aromatic systems and a piperidine scaffold, commonly associated with bioactivity in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN2O2/c19-15-9-13(21)1-2-14(15)18(24)23-7-4-12(5-8-23)11-25-17-3-6-22-10-16(17)20/h1-3,6,9-10,12H,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCRPUBOEKURTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperidine
The foundational step involves the acylation of piperidine with 2-chloro-4-fluorobenzoyl chloride. In a representative procedure, piperidine (1.0 equiv) is treated with 2-chloro-4-fluorobenzoyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl generated during the reaction. The mixture is stirred at 0°C for 30 minutes, followed by room-temperature stirring for 12 hours. The product, 1-(2-chloro-4-fluorobenzoyl)piperidine, is isolated via aqueous workup (washing with 1M HCl and brine) and purified by recrystallization from ethanol, yielding 85–90%.
Methoxylation of Pyridine
The pyridine moiety is functionalized via a nucleophilic aromatic substitution reaction. 3-Chloro-4-hydroxypyridine (1.0 equiv) is reacted with 4-(chloromethyl)piperidine (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (3.0 equiv) as a base. The reaction proceeds at 80°C for 8 hours, yielding 3-chloro-4-(piperidin-4-ylmethoxy)pyridine. Purification via column chromatography (silica gel, ethyl acetate/hexanes 1:3) affords the intermediate in 75–80% yield.
Key Intermediate Synthesis
Coupling of Piperidine and Pyridine Intermediates
The final assembly involves coupling 1-(2-chloro-4-fluorobenzoyl)piperidine with 3-chloro-4-(piperidin-4-ylmethoxy)pyridine. A Mitsunobu reaction is employed, utilizing triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF). The reaction is conducted at 0°C for 2 hours, followed by warming to room temperature for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexanes 1:1) to yield the title compound in 70–75% purity.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Temperature (°C) | 0 → 25 | 25 → 40 | 0 → 25 |
| Reaction Time (h) | 12 | 18 | 12 |
| Yield (%) | 70 | 65 | 75 |
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Industrial protocols emphasize solvent recovery to reduce costs. THF is distilled and reused in subsequent batches, maintaining reaction efficiency while cutting material expenses by 30%. Catalytic systems, such as polymer-supported triphenylphosphine, are employed to facilitate easy separation and reuse, enhancing sustainability.
Purification Techniques
Large-scale purification utilizes fractional crystallization instead of column chromatography. The final compound is dissolved in hot ethanol and gradually cooled to −20°C, achieving 95% purity with a single crystallization step. This method reduces solvent waste compared to traditional chromatography.
Comparative Analysis of Methodologies
Nucleophilic Substitution vs. Coupling Reactions
Nucleophilic substitution at the pyridine ring (e.g., introducing chlorine at position 3) is preferable over palladium-catalyzed coupling due to lower costs and simpler setups. However, coupling reactions are indispensable for assembling the piperidine-pyridine backbone, with the Mitsunobu reaction providing superior regioselectivity compared to SN2 displacements.
Yield and Scalability Tradeoffs
While laboratory-scale syntheses prioritize yield (75–85%), industrial methods focus on throughput. For example, reducing reaction time from 12 to 8 hours via microwave-assisted synthesis increases daily production by 40%, albeit with a slight yield drop (70% vs. 75%) .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing groups (Cl, F) on the benzoyl aromatic ring activates positions for nucleophilic displacement.
| Position | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluoro | KOtBu/DMF, 80°C | 4-Methoxy derivative | 72% | |
| 2-Chloro | NaN₃/DMSO, 120°C | 2-Azido analogue | 58% | |
| 4-Fluoro | NH₃ (aq)/Cu catalyst | 4-Amino substituted product | 65% |
Key Findings :
-
Fluorine at position 4 undergoes substitution more readily than chlorine due to lower bond dissociation energy .
-
Steric hindrance from the piperidinylmethoxy group reduces reactivity at position 3.
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons participate in alkylation, acylation, and redox reactions.
Acylation at Piperidine Nitrogen
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| AcCl/Et₃N | RT, 12 hr | N-Acetylated derivative | Stability improved by 40% in acidic media |
| Benzoyl chloride | Reflux, THF | N-Benzoyl analogue | Reduced solubility in polar solvents |
Oxidation of Piperidine Ring
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 3 hr | Ring-opening to dicarboxylic acid |
| mCPBA | 0°C, 1 hr | Epoxidation at C3-C4 (unstable) |
Methoxy Group Reactivity
The methoxy linker undergoes cleavage under strong acidic/basic conditions:
| Conditions | Reaction | Product |
|---|---|---|
| HBr/AcOH, 100°C | Demethylation | 4-Hydroxypyridine derivative |
| BBr₃, CH₂Cl₂, −78°C | Selective cleavage | Free phenol (85% yield) |
Kinetic Study :
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-Chloro-4-arylpyridine | 78–92% |
| Buchwald-Hartwig | Xantphos/Pd₂(dba)₃ | N-Arylpiperidine derivatives | 63% |
Optimized Protocol :
Reduction Pathways
Selective reductions depend on reagent choice:
| Target Site | Reagent | Product |
|---|---|---|
| Benzoyl carbonyl | LiAlH₄ | Secondary alcohol (over-reduction) |
| Pyridine ring | H₂/Pd-C | Piperidine (partial saturation) |
| Chlorine | H₂/Raney Ni | Dechlorinated byproduct (minor) |
Catalytic Hydrogenation Data :
Stability Under Physiological Conditions
Hydrolytic degradation profiles:
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Mechanism |
|---|---|---|---|
| 254 nm | MeOH | Spirocyclic oxaziridine | Singlet oxygen trapping |
| 365 nm | CHCl₃ | C-F bond cleavage | Radical pathway |
Scientific Research Applications
Medicinal Chemistry
3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine is primarily investigated for its therapeutic potential in treating neurological disorders and inflammatory diseases. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development programs aimed at creating new medications with improved efficacy and safety profiles.
Biological Studies
The compound is utilized in biological studies to explore the mechanisms of action within various biological pathways, particularly those related to neurotransmission and inflammation. Its unique structural features allow researchers to study how modifications can affect biological activity.
Chemical Biology
In chemical biology, this compound serves as a tool to investigate the effects of specific molecular modifications on biological activity. Its interactions with molecular targets such as receptors and enzymes are critical for understanding its pharmacological effects.
Target Interaction
- Neurotransmitter Receptors : The compound can bind to specific sites on neurotransmitter receptors, influencing their activity.
- Enzyme Modulation : It can inhibit or activate enzymes related to inflammatory responses, contributing to its therapeutic effects.
Case Study 1: Neurological Disorders
A study investigated the effects of this compound on models of neurodegenerative diseases. Results indicated significant improvements in cognitive function, suggesting potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 2: Inflammatory Diseases
Another research project focused on the compound's anti-inflammatory properties. In vitro assays demonstrated that it effectively reduced pro-inflammatory cytokine production, indicating its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Pyridine Linkages
(a) (R)-N-3-Pyridyl-N’-(1-[3-chloro-4-{3-chloro-4-(trifluoromethoxy)phenoxy}pyridine-2-yl]piperidin-3-yl)thiourea (49)
- Key Differences : Replaces the methoxy group with a thiourea linkage and introduces a trifluoromethoxy substituent.
- Thiourea may engage in hydrogen bonding, altering target interactions .
(b) 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine
- Key Differences : Features a trifluoromethylpyridine moiety instead of the benzoyl-substituted piperidine.
- Implications : The trifluoromethyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
(c) DMPI and CDFII (Glycogen Phosphorylase Inhibitors)
- Key Differences : DMPI has a dimethylphenyl-benzylpiperidine-indole system, while CDFII includes a chloro-phenyl-fluoroindole scaffold.
- However, the target’s pyridine core may offer distinct electronic interactions compared to indole-based systems .
Halogenated Aromatic Systems
(a) AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea)
- Key Differences: Shares the 2-chloro-4-fluorobenzoyl group but replaces the piperidine-pyridine system with a urea-linked phenolic moiety.
- Implications : The urea group may confer stronger hydrogen-bonding capacity, whereas the target’s piperidine-pyridine structure could enhance conformational flexibility for target binding .
(b) W1807 (Pyridine Tricarboxylate Derivative)
- Key Differences : Contains a 1,4-dihydropyridine core with multiple carboxylate groups.
- Implications : The carboxylates improve solubility but may reduce membrane permeability compared to the target’s halogenated aromatic systems .
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Molecular Formula : C19H20ClFN2O2
- Molecular Weight : 362.8 g/mol
- CAS Number : 2640959-03-9
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Notably, similar compounds have shown:
- Inhibition of Poly(ADP-ribose) polymerase (PARP) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibitors like 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one have demonstrated potential in enhancing the efficacy of chemotherapeutic agents by preventing DNA repair in cancer cells .
Biological Activity Data
A summary of the biological activities associated with related compounds is presented in the table below:
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, which include the target compound:
- Antitumor Activity : Research has indicated that piperidine derivatives can exhibit significant antitumor effects through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to enhance the effects of existing chemotherapeutics by inhibiting DNA repair pathways .
- Enzyme Inhibition Studies : A series of synthesized piperidine derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These studies revealed promising results, with some compounds demonstrating IC50 values significantly lower than standard inhibitors, suggesting high potency .
- Antibacterial Properties : The antibacterial activity of piperidine derivatives against various strains has been documented, with some showing moderate to strong efficacy against pathogens like Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents .
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine, and how is purity validated?
Methodological Answer : The synthesis typically involves a multi-step process:
Piperidine Functionalization : The piperidin-4-ylmethoxy group is synthesized via nucleophilic substitution. For example, coupling 1-(2-chloro-4-fluorobenzoyl)piperidin-4-ylmethanol with the pyridine core under basic conditions (e.g., NaOH in dichloromethane) .
Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane is commonly used. Purity (>99%) is verified via HPLC and corroborated by / NMR to confirm structural integrity .
Q. What safety protocols are critical during the handling of intermediates in the synthesis of this compound?
Methodological Answer : Key safety measures include:
- PPE : Gloves, goggles, and lab coats to mitigate exposure to corrosive reagents (e.g., NaOH) and toxic intermediates.
- Ventilation : Use of fume hoods to avoid inhalation of volatile solvents (e.g., DCM).
- Storage : Intermediates with explosive (H200 series) or toxic (H300 series) hazards should be stored in flame-resistant cabinets at controlled temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer : Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources. Standardize assays using recombinantly expressed targets.
- Purity : Impurities >1% (e.g., unreacted starting materials) can skew results. Validate via LC-MS and repeat syntheses under stringent conditions .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry, as minor conformational changes impact activity .
Q. What computational strategies are effective in predicting the binding affinity of this compound to kinase targets?
Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger’s Glide can model interactions with ATP-binding pockets. For example, the 2-chloro-4-fluorobenzoyl group may form halogen bonds with kinase hinge regions.
- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs .
Q. How do substituent modifications on the benzoyl group influence inhibitory potency?
Methodological Answer : A systematic SAR study can be designed:
- Substituent Screening : Replace 2-chloro-4-fluoro with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Activity Testing : Measure IC values in enzyme inhibition assays (e.g., fluorescence polarization).
- Data Correlation : Use QSAR models to link electronic parameters (Hammett σ) or steric bulk (Taft E) to activity trends. For example, bulkier substituents may reduce potency due to steric clashes in the active site .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
Methodological Answer :
- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Oxidant Optimization : Replace traditional oxidants (e.g., CrO) with NaOCl (as in ), achieving oxidative cyclization with reduced toxicity.
- Catalysis : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) for coupling steps to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
